Methyl 3-(2,3-difluorophenoxy)propanoate
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Overview
Description
Methyl 3-(2,3-difluorophenoxy)propanoate: is an organic compound with the molecular formula C10H10F2O3. It is a methyl ester derivative of 3-(2,3-difluorophenoxy)propanoic acid. This compound is of interest due to its unique chemical structure, which includes a difluorophenoxy group, making it valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-difluorophenoxy)propanoate typically involves the esterification of 3-(2,3-difluorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,3-difluorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-(2,3-difluorophenoxy)propanoic acid and methanol.
Reduction: 3-(2,3-difluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-difluorophenoxy)propanoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-difluorophenoxy)propanoate involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The difluorophenoxy group can also influence the reactivity and stability of the compound in various chemical environments .
Comparison with Similar Compounds
- Methyl 3-(2,4-difluorophenoxy)propanoate
- Methyl 3-(3,4-difluorophenoxy)propanoate
- Methyl 3-(2,3-dichlorophenoxy)propanoate
Comparison: Methyl 3-(2,3-difluorophenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly affect its chemical properties and reactivity. Compared to its analogs with different halogen substitutions or fluorine positions, this compound may exhibit distinct reactivity patterns and stability profiles .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,3-difluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
RRZNAYHRQHRHSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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